1-(difluoromethyl)-1H-indol-6-amine

説明

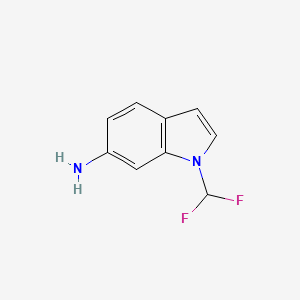

1-(Difluoromethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6th position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-indol-6-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. The reaction conditions often involve the use of a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of metal catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity.

化学反応の分析

Types of Reactions: 1-(Difluoromethyl)-1H-indol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated indole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various difluoromethylated indole derivatives, which can have different functional groups attached to the indole ring, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Indole derivatives, including 1-(difluoromethyl)-1H-indol-6-amine, have shown significant promise in cancer treatment. Recent studies indicate that compounds in this class can combat drug-resistant cancer cells. For instance, indole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis in cancer cells, which is crucial for developing new anticancer therapies .

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | Tubulin | Induces apoptosis |

Neurodegenerative Diseases

Research has also highlighted the potential of indole derivatives in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems makes them suitable candidates for addressing disorders such as Alzheimer's and Parkinson's disease. The unique difluoromethyl group enhances their pharmacological profiles, potentially improving bioavailability and selectivity .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been a focal point in understanding its biological efficacy. Variations in the indole scaffold can lead to significant differences in activity against various biological targets. For example, modifications at the 6-position of the indole ring have been shown to enhance potency against certain cancer cell lines .

Histone Deacetylase Inhibition

Recent studies have explored the use of this compound as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and are implicated in cancer and other diseases. Compounds with the difluoromethyl group have demonstrated enhanced inhibitory activity against HDACs, suggesting their potential utility in epigenetic therapies .

Anti-inflammatory Properties

Indole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for developing new anti-inflammatory drugs. This is particularly relevant given the rising need for safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve multiple pathways:

- Inhibition of STAT3 Pathway : Research indicates that compounds similar to this compound can effectively degrade STAT3 protein, which is often overactive in various cancers .

- Modulation of Serotonin Receptors : Some derivatives are being studied for their antagonistic effects on serotonin receptors, which could lead to advancements in treating mood disorders .

Case Studies

Several case studies illustrate the effectiveness of indole derivatives:

- Cancer Treatment : A study demonstrated that a related compound induced significant apoptosis in Huh7 hepatocellular carcinoma cells with an IC50 value of 5 µM, showcasing its potential as a lead compound for further development .

- Neuroprotection : Another investigation revealed that modifications to the indole structure improved neuroprotective effects in models of Alzheimer’s disease, indicating the therapeutic potential of these compounds in neurodegenerative disorders .

作用機序

The mechanism of action of 1-(difluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall mechanism of action. The exact pathways involved can vary depending on the specific biological context and the target molecules.

類似化合物との比較

1-(Trifluoromethyl)-1H-indol-6-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(Methyl)-1H-indol-6-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

1-(Difluoromethyl)-1H-indole: Similar structure but without the amine group at the 6th position.

Uniqueness: 1-(Difluoromethyl)-1H-indol-6-amine is unique due to the presence of both the difluoromethyl group and the amine group on the indole ring. This combination enhances its biological activity and metabolic stability compared to similar compounds. The difluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds, which are not observed in non-fluorinated analogs.

生物活性

1-(Difluoromethyl)-1H-indol-6-amine is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The difluoromethyl group at the 1-position and an amine functional group at the 6-position impart unique properties that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The presence of the difluoromethyl group significantly influences the compound's chemical behavior, enhancing its binding affinity to various biological targets. This modification can lead to increased metabolic stability and improved pharmacological profiles compared to non-fluorinated analogs .

This compound interacts with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity through:

- Hydrogen Bonding : Facilitating interaction with target proteins.

- Hydrophobic Interactions : Contributing to overall binding stability.

The exact pathways involved may vary depending on the biological context and target molecules .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:

- In vitro studies indicate significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 2.66 μM, outperforming traditional chemotherapeutics like erlotinib .

- The compound has shown dual-target inhibition of EGFR and CDK-2, promoting apoptosis in cancer cells by increasing total apoptosis by 71.6-fold compared to untreated controls .

Antiviral Activity

The compound is also being investigated for its antiviral properties. It has been shown to inhibit viral replication in specific contexts, although detailed mechanisms remain under exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Trifluoromethyl)-1H-indol-6-amine | Trifluoromethyl group at C1 | Enhanced electronic effects impacting reactivity |

| 1-(Methyl)-1H-indol-6-amine | Lacks fluorine atoms | Different chemical and biological properties |

| 3-(Difluoromethyl)-indole | Difluoromethyl group at C3 | Unique interaction profiles with biological targets |

The difluoromethyl group in this compound provides distinct characteristics that enhance its biological activity compared to other derivatives .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Study : A study demonstrated that this compound effectively inhibited cancer cell growth in vitro, achieving significant reductions in cell viability across multiple lines (e.g., A549 lung cancer cells) with low IC50 values, indicating high potency .

- Enzyme Interaction : Investigations into enzyme interactions revealed that the compound acts as a selective inhibitor for certain STAT proteins, showcasing its potential in targeted therapies for malignancies associated with aberrant STAT signaling pathways .

特性

IUPAC Name |

1-(difluoromethyl)indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMPJLYQTUYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862921-48-9 | |

| Record name | 1-(difluoromethyl)-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。